![molecular formula C14H15N3O4 B2897722 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)isobutyramide CAS No. 887872-51-7](/img/structure/B2897722.png)

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

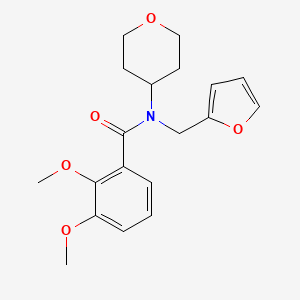

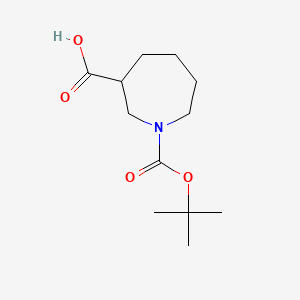

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The isobutyramide group is a type of carboxamide, which are organic compounds that contain a carbonyl group (C=O) attached to an amine group (NH2).

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring, possibly through a condensation reaction . The oxadiazole ring could be formed through a cyclization reaction . The isobutyramide group could be introduced through an amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin, oxadiazole, and isobutyramide moieties . The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . For example, the oxadiazole ring might undergo reactions typical of heterocycles, such as electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, its solubility would depend on the polarity of its functional groups .Scientific Research Applications

Antibacterial Agents

The compound has been studied for its potential as an antibacterial agent. Derivatives of 2,3-dihydro-1,4-benzodioxin have shown effectiveness against bacterial strains by inhibiting bacterial growth and multiplication . This is particularly significant in the development of new medications to combat antibiotic-resistant bacteria.

Enzyme Inhibition

Research indicates that derivatives of this compound can act as moderate enzyme inhibitors . They have been tested against enzymes like lipoxygenase, which are involved in the inflammatory response, making them potential candidates for anti-inflammatory drugs.

Biofilm Inhibition

The compound has shown promising results in inhibiting bacterial biofilm formation . This is crucial in preventing chronic infections and is especially relevant in medical device coatings where biofilm formation can lead to serious complications.

Chemical Structure Analysis

The chemical structure of the compound provides insights into its reactivity and interaction with biological systems. The molecular weight and structural details are essential for synthesizing derivatives and analogs for further research .

Mechanism of Action

Target of Action

Similar compounds have been found to have therapeutic potential against alzheimer’s disease , suggesting that it may target enzymes related to this condition, such as cholinesterase .

Mode of Action

It’s known that sulfonamides, a class of compounds to which this molecule belongs, generally work by inhibiting the synthesis of folic acid in bacteria, thereby blocking the production of essential purines .

Biochemical Pathways

Given its potential as a therapeutic agent for alzheimer’s disease , it may be involved in pathways related to neurotransmission and neural plaque formation.

Pharmacokinetics

It’s known that sulfonamides are generally well-absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

Similar compounds have shown potent therapeutic potential against various gram-negative and gram-positive bacterial strains , suggesting that it may have antibacterial properties.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-8(2)12(18)15-14-17-16-13(21-14)9-3-4-10-11(7-9)20-6-5-19-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSPWOPQZFOKDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2897644.png)

![1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2897649.png)

![6-ethyl 3-methyl 2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897650.png)

![N-tert-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2897653.png)

![(2E)-3-(furan-2-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2897657.png)

![2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2897659.png)

![[1-(4-Chloro-2-fluoropyridine-3-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2897662.png)